5 Citep
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Overview
Description
Preparation Methods
The synthesis of 5-CITEP involves several steps, starting with the preparation of the indole derivative. The key synthetic route includes the formation of the tetrazole ring and the subsequent coupling with the indole moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these steps to increase yield and purity, often employing large-scale reactors and continuous flow techniques to ensure consistency and efficiency .
Chemical Reactions Analysis
5-CITEP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in 5-CITEP, potentially altering its biological activity.
Substitution: The tetrazole and indole rings in 5-CITEP can undergo substitution reactions, where different substituents replace the existing groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-CITEP has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the interactions between small molecules and enzymes.
Biology: Researchers use 5-CITEP to investigate the mechanisms of enzyme inhibition and to develop new inhibitors for various biological targets.
Medicine: The primary application of 5-CITEP is in the development of antiretroviral drugs for the treatment of HIV.
Mechanism of Action
5-CITEP exerts its effects by binding to the active site of HIV-1 integrase, thereby inhibiting the enzyme’s ability to catalyze the integration of viral DNA into the host genome . This inhibition prevents the replication of the virus and reduces the viral load in infected individuals. The molecular targets of 5-CITEP include the catalytic core of the integrase enzyme, where it forms a stable complex that blocks the enzyme’s activity .
Comparison with Similar Compounds
5-CITEP is unique in its structure and mechanism of action compared to other integrase inhibitors. Similar compounds include:
Raltegravir: Another integrase inhibitor with a different chemical structure but similar mechanism of action.
Elvitegravir: A second-generation integrase inhibitor with improved pharmacokinetic properties.
Dolutegravir: A more recent integrase inhibitor known for its high potency and low resistance profile. The uniqueness of 5-CITEP lies in its specific binding interactions with the integrase enzyme, which differ from those of other inhibitors, providing a distinct profile in terms of efficacy and resistance.
Properties
CAS No. |
900779-63-7 |
---|---|
Molecular Formula |
C12H8ClN5O2 |
Molecular Weight |
289.68 |
IUPAC Name |
(Z)-3-(5-chloro-1H-indol-2-yl)-3-hydroxy-1-(2H-tetrazol-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C12H8ClN5O2/c13-7-1-2-8-6(3-7)4-9(14-8)10(19)5-11(20)12-15-17-18-16-12/h1-5,14,19H,(H,15,16,17,18)/b10-5- |
InChI Key |
CAMPDSCIVYOSOC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)C=C(N2)C(=CC(=O)C3=NNN=N3)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-ClTEP; 5 ClTEP; 5ClTEP |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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